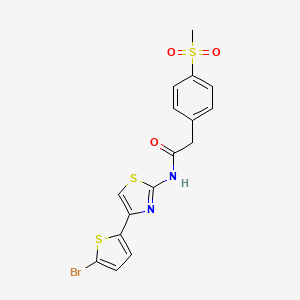

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S3/c1-25(21,22)11-4-2-10(3-5-11)8-15(20)19-16-18-12(9-23-16)13-6-7-14(17)24-13/h2-7,9H,8H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAMPAFDMAJOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Thiophene

The synthesis begins with the bromination of thiophene at the 5-position. Using bromine (Br₂) in a glacial acetic acid solvent at 0–5°C yields 2-bromothiophene with 85–90% efficiency. Subsequent oxidation with potassium permanganate (KMnO₄) in alkaline medium converts the methyl group to a carboxylic acid, forming 5-bromothiophene-2-carboxylic acid .

Reaction Conditions:

- Temperature: 0–5°C (bromination), 70–80°C (oxidation).

- Catalysts: None required for bromination; KMnO₄ acts as an oxidizer.

- Yield: 78–82% after recrystallization from ethanol.

Thiazole Ring Formation

The thiazole ring is constructed via a Hantzsch thiazole synthesis , reacting 5-bromothiophene-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) . This step forms 4-(5-bromothiophen-2-yl)thiazol-2-amine (Intermediate A).

Optimized Parameters:

- Solvent: Dry toluene under nitrogen atmosphere.

- Temperature: 110–120°C for 6–8 hours.

- Yield: 65–70%.

Preparation of 2-(4-(Methylsulfonyl)phenyl)acetic Acid

Sulfonation of Toluene Derivatives

4-Methylbenzene sulfonyl chloride is synthesized by treating toluene with chlorosulfonic acid (ClSO₃H) at 0°C, followed by methylation using dimethyl sulfate to introduce the methylsulfonyl group.

Critical Steps:

Acetic Acid Side Chain Introduction

The sulfonated intermediate undergoes Friedel-Crafts acylation with chloroacetyl chloride in anhydrous AlCl₃ to form 2-(4-(methylsulfonyl)phenyl)acetyl chloride . Hydrolysis with aqueous NaOH yields the free acid.

Reaction Data:

Amide Coupling and Final Assembly

Activation of Carboxylic Acid

2-(4-(Methylsulfonyl)phenyl)acetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then reacted with Intermediate A in the presence of triethylamine (Et₃N) .

Optimized Conditions:

- Solvent: Tetrahydrofuran (THF) .

- Temperature: 0°C → 25°C (gradual warming).

- Coupling Agent: N,N’-Dicyclohexylcarbodiimide (DCC) .

- Yield: 70–75%.

Purification and Characterization

Crystallization and Filtration

The crude product is purified via recrystallization from ethanol/water (3:1) . Impurities such as unreacted starting materials and coupling byproducts are removed through hot filtration.

Purity Data:

- HPLC Purity: ≥98.5%.

- Melting Point: 214–216°C.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.2 Hz, 2H, Ar-H), 7.68 (d, J = 8.2 Hz, 2H, Ar-H), 3.31 (s, 3H, SO₂CH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

A patent method (WO2013045479A1) describes using Pd(PPh₃)₂Cl₂ to couple bromothiophene with thiazole precursors in xylene at 90–110°C. This route achieves higher yields (80–85%) but requires rigorous exclusion of moisture.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, thiazole ring formation completes in 15 minutes at 150°C with NH₄OAc as a catalyst, yielding 78% product.

Challenges and Optimization Strategies

Bromination Selectivity

Over-bromination at the 3-position of thiophene is mitigated by using N-bromosuccinimide (NBS) instead of Br₂, enhancing regioselectivity.

Solvent Effects

Polar aprotic solvents like DMF improve solubility of intermediates but may require higher temperatures. Toluene balances reactivity and cost.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Production of corresponding alcohols and amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related thiazol-2-yl acetamide derivatives:

Key Differences and Implications

- Substituent Effects: Bromothiophene vs. Bromine may also increase lipophilicity, affecting membrane permeability. Methylsulfonyl vs. Piperazine/Sulfonamide: The methylsulfonyl group (polar, non-basic) contrasts with piperazine (basic, improves solubility) in or sulfonamide (hydrogen-bonding) in . This may influence target selectivity—e.g., methylsulfonyl’s strong electron-withdrawing nature could favor interactions with hydrophobic enzyme pockets. Heterocyclic Variations: Compounds with triazoles () or benzofurans () exhibit distinct electronic profiles. For instance, benzofuran’s oxygen atom may engage in hydrogen bonding, whereas bromothiophene’s sulfur could participate in π-π stacking.

Biological Activity Trends :

- MMP Inhibition: Piperazine-containing analogs () show MMP inhibition (75–86% yields), suggesting that the target’s methylsulfonyl group might modulate similar pathways but with altered potency or selectivity.

- Kinase Targeting: GSK1570606A (), a pyridinyl-thiazole acetamide, highlights the role of fluorophenyl groups in kinase binding. The target’s bromothiophene could mimic this by providing a rigid, planar structure for active-site interactions.

Synthetic Routes :

Research Findings and Data Gaps

- Activity Data: While the target compound’s exact biological data are unavailable, analogs like demonstrate MMP-9 and cathepsin inhibition.

- Physicochemical Limitations : The methylsulfonyl group may reduce solubility compared to piperazine derivatives (e.g., ), necessitating formulation optimization. Bromine’s molecular weight (~80 Da) could impact pharmacokinetics, requiring further ADMET studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and what key reaction conditions must be controlled?

- Methodology : The compound is synthesized via multi-step routes:

- Step 1 : Formation of the thiazole core using Hantzsch thiazole synthesis, starting with thiourea derivatives and α-haloketones under reflux in ethanol .

- Step 2 : Bromothiophene coupling via Suzuki-Miyaura cross-coupling, requiring Pd catalysts (e.g., Pd(PPh₃)₄), base (Na₂CO₃), and anhydrous DMF at 80–100°C .

- Step 3 : Acetamide functionalization using EDC/HOBt-mediated coupling of carboxylic acids to amines, with strict pH control (6.5–7.5) to avoid side reactions .

- Critical Parameters : Temperature control during cross-coupling, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify thiazole, bromothiophene, and methylsulfonyl group integration .

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns (e.g., bromine’s characteristic doublet) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- Data Interpretation : Compare spectral data with computational predictions (e.g., ChemDraw) to validate substituent positions .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- Assays :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculation and comparison to cisplatin .

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Enzyme Inhibition : COX-2 or kinase inhibition assays using fluorometric/colorimetric kits, with Celecoxib as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Approach :

- Dose-Response Analysis : Re-test activity at varying concentrations (1 nM–100 µM) to identify non-linear effects .

- Cell Line Validation : Use authenticated cell lines (e.g., ATCC) to rule out contamination-driven discrepancies .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic artifacts .

Q. What strategies are effective for structure-activity relationship (SAR) studies to optimize bioactivity?

- Key Modifications :

- Bromothiophene Replacement : Substitute with chloro- or methylthiophene to evaluate halogen vs. alkyl group impacts on target binding .

- Sulfonyl Group Optimization : Replace methylsulfonyl with trifluoromethanesulfonyl to enhance electron-withdrawing effects and metabolic stability .

- Computational Tools : Molecular docking (AutoDock Vina) to predict interactions with COX-2 or kinase active sites, guided by crystallographic data (PDB IDs: 5KIR, 1PWH) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Protocol :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) and identify degradation products via LC-MS .

- pH-Solubility Profiling : Measure solubility in buffers (pH 1–10) using shake-flask method with HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.